molecular formula C18H20N4O4S B10989266 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-4-ylmethyl)benzamide

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B10989266
M. Wt: 388.4 g/mol
InChI Key: XFTSPFJLDKTAGB-UHFFFAOYSA-N
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Description

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophenyl group, a carbamoyl group, and a pyridinylmethyl group attached to a benzamide core. Its distinct molecular configuration makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-4-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include the following steps:

    Formation of the dioxidotetrahydrothiophenyl intermediate: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophenyl group.

    Coupling with carbamoyl chloride: The dioxidotetrahydrothiophenyl intermediate is then reacted with carbamoyl chloride to form the carbamoyl derivative.

    Attachment of the pyridinylmethyl group: The carbamoyl derivative is further reacted with pyridinylmethylamine to introduce the pyridinylmethyl group.

    Final coupling with benzamide: The final step involves coupling the intermediate with benzamide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimized reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-4-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways or receptors.

    Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxidotetrahydrothiophenyl group and have similar biological activities.

    3-(3-(1,1-Dioxidotetrahydrothiophen-3-yl)ureido)-N-(pyridin-3-yl)benzamide: This compound has a similar core structure but differs in the position and type of substituents.

Uniqueness

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-4-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H20N4O4S

Molecular Weight

388.4 g/mol

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C18H20N4O4S/c23-17(20-11-13-4-7-19-8-5-13)14-2-1-3-15(10-14)21-18(24)22-16-6-9-27(25,26)12-16/h1-5,7-8,10,16H,6,9,11-12H2,(H,20,23)(H2,21,22,24)

InChI Key

XFTSPFJLDKTAGB-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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